2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one
CAS No.:
VCID: VC13651207
Molecular Formula: C11H12ClNO
Molecular Weight: 209.67 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one is a chemical compound with the molecular formula and a molecular weight of 209.67 g/mol. This compound is classified under the category of tetrahydroquinolines, which are important in medicinal chemistry due to their diverse biological activities. The compound is also known by its CAS number 872423-53-5 and has several synonyms including 2-chloro-6,6-dimethyl-7,8-dihydroquinolin-5-one. Synthetic RoutesThe synthesis of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one typically involves multi-step reactions starting from readily available precursors in the quinoline family. The methodology usually includes:
Chemical ReactionsThis compound can participate in various chemical reactions typical for tetrahydroquinolines:
Applications in Medicinal ChemistryDue to its unique structure and potential biological activities, this compound may serve as a lead compound for developing new therapeutic agents targeting various diseases. Safety and HandlingHandling of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one should follow standard laboratory safety protocols:
Toxicological DataWhile specific toxicological data for this compound is not extensively documented, general safety data sheets recommend treating it as potentially hazardous due to its chlorine content. |
---|---|
Product Name | 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one |
Molecular Formula | C11H12ClNO |
Molecular Weight | 209.67 g/mol |
IUPAC Name | 2-chloro-6,6-dimethyl-7,8-dihydroquinolin-5-one |
Standard InChI | InChI=1S/C11H12ClNO/c1-11(2)6-5-8-7(10(11)14)3-4-9(12)13-8/h3-4H,5-6H2,1-2H3 |
Standard InChIKey | XCTQNEIWUSOVLI-UHFFFAOYSA-N |
SMILES | CC1(CCC2=C(C1=O)C=CC(=N2)Cl)C |
Canonical SMILES | CC1(CCC2=C(C1=O)C=CC(=N2)Cl)C |
PubChem Compound | 86602391 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume